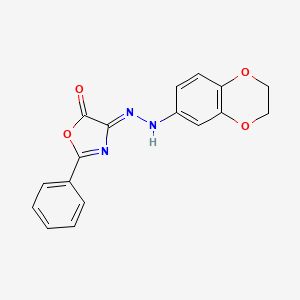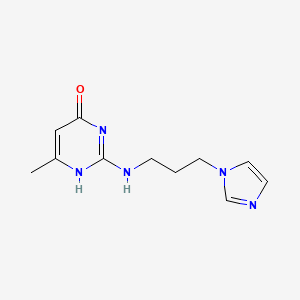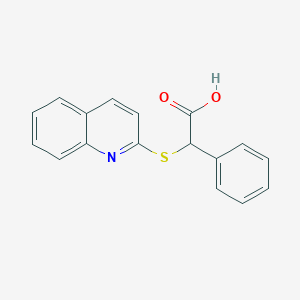
Phenyl(quinolin-2-ylsulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(quinolin-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C₁₇H₁₃NOS It is characterized by a phenyl group attached to a quinoline ring via a sulfanyl group, and an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline and phenylacetic acid as the primary starting materials.
Reaction Conditions:
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to increase yield and purity, such as the use of specific catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: Reduced phenylacetic acid derivatives.
Substitution Products: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Phenyl(quinolin-2-ylsulfanyl)acetic acid is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Phenyl(quinolin-2-ylsulfanyl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Quinoline-2-carboxylic Acid: Similar structure but lacks the phenyl group.
Phenylacetic Acid: Similar to the acetic acid moiety but lacks the quinoline ring.
2-Quinolinylthioethanol: Similar sulfanyl group but different functional groups.
Uniqueness: Phenyl(quinolin-2-ylsulfanyl)acetic acid is unique due to its combination of phenyl, quinoline, and acetic acid moieties, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
2-phenyl-2-quinolin-2-ylsulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)16(13-7-2-1-3-8-13)21-15-11-10-12-6-4-5-9-14(12)18-15/h1-11,16H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYIIXWNCAAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
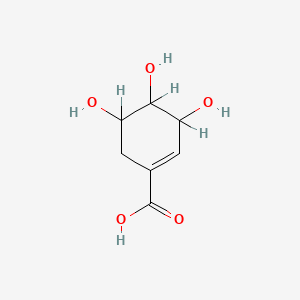
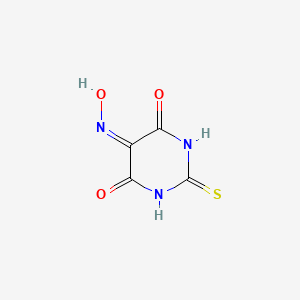
![1-[[3-(Trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid](/img/structure/B7825591.png)
![2-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7825599.png)
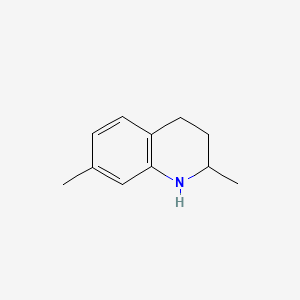
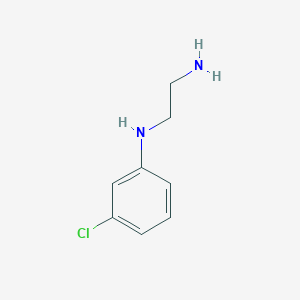
![2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7825614.png)
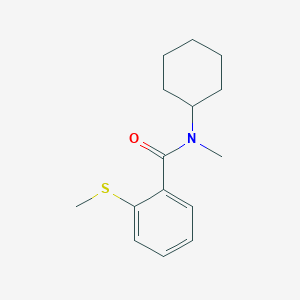
![benzyl 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7825646.png)
![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B7825658.png)
acetic acid](/img/structure/B7825663.png)
![2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B7825666.png)
